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Compound of Interest

Compound Name: (-)-Catechin gallate

Cat. No.: B1663601 Get Quote

This guide provides an in-depth overview of the spectroscopic data for (-)-Catechin gallate, a

significant natural polyphenol widely studied for its potential health benefits. The following

sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the

experimental protocols for acquiring this data, and relevant biochemical pathways. This

document is intended for researchers, scientists, and professionals in the field of drug

development and natural product chemistry.

Spectroscopic Data
The structural elucidation and characterization of (-)-Catechin gallate are heavily reliant on

modern spectroscopic techniques. NMR and MS are indispensable tools for confirming its

molecular structure and purity.

While a complete, experimentally verified and assigned NMR dataset for (-)-Catechin gallate
is not readily available in published literature, a representative dataset can be compiled based

on the known spectra of its constituent parts: (-)-catechin and a galloyl moiety. The expected

chemical shifts are influenced by the ester linkage. Below are tabulated, predicted ¹H and ¹³C

NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for (-)-Catechin Gallate
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Atom No.
Predicted ¹³C Chemical
Shift (ppm)

Predicted ¹H Chemical
Shift (δ, ppm, Multiplicity,
J in Hz)

Catechin Moiety

2 ~79.0 ~5.0 (d)

3 ~67.0 ~4.2 (m)

4 ~28.0 ~2.6 (dd), ~2.9 (dd)

4a ~100.0 -

5 ~157.0 -

6 ~96.0 ~6.0 (d, 2.3)

7 ~157.5 -

8 ~95.5 ~6.0 (d, 2.3)

8a ~156.5 -

1' ~131.0 -

2' ~115.0 ~6.9 (d, 2.0)

5' ~116.0 ~6.8 (d, 8.0)

6' ~120.0 ~6.7 (dd, 8.0, 2.0)

Gallate Moiety

1" ~121.0 -

2", 6" ~110.0 ~7.0 (s)

3", 5" ~146.0 -

4" ~139.0 -

C=O ~166.0 -

Note: These are approximate values and can vary based on the solvent and experimental

conditions. The assignments are based on data from similar catechin compounds.[1]
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Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of

(-)-Catechin gallate, confirming its identity. Electrospray ionization (ESI) is a common

technique used for its analysis.

Table 2: Mass Spectrometry Data for (-)-Catechin Gallate

Ionization Mode
Precursor Ion [M-
H]⁻ (m/z)

Key Fragment Ions
(m/z)

Fragmentation
Interpretation

Negative ESI 441.08
289.07, 169.01,

125.02

Cleavage of the ester

bond results in the

loss of the galloyl

moiety (152 Da),

producing the

catechin anion [M-H-

152]⁻ at m/z 289.07.

The gallic acid anion

is observed at m/z

169.01. A further

fragment

corresponding to the

pyrogallol moiety is

seen at m/z 125.02.[2]

Experimental Protocols
Detailed methodologies are essential for the replication and verification of spectroscopic data.

The following protocols are generalized from standard practices for the analysis of catechins.

A standard protocol for acquiring NMR spectra of flavonoids like (-)-Catechin gallate is as

follows:

Sample Preparation: Approximately 1-5 mg of the purified (-)-Catechin gallate sample is

dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d₄ or acetone-d₆. The

choice of solvent can affect the chemical shifts of hydroxyl protons.
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Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse

sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient

number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse

sequence. A larger spectral width (around 200 ppm) is used. Due to the lower natural

abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are often performed.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected using appropriate NMR software. Chemical shifts are

referenced to the residual solvent signal.

LC-MS is a powerful technique for the separation and identification of catechins from complex

mixtures, such as tea extracts.

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) and diluted to an appropriate concentration. For complex matrices,

a solid-phase extraction (SPE) cleanup step may be necessary.

Chromatographic Separation:

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient elution is commonly employed using two solvents: (A) water with

a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile

or methanol with the same acid modifier.

Gradient Program: A typical gradient might start with a low percentage of solvent B, which

is gradually increased to elute the more nonpolar compounds.
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Mass Spectrometry Detection:

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for

catechins as it provides a strong signal for the deprotonated molecule [M-H]⁻.[3]

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or

Orbitrap) is used.

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain

mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM)

mode for targeted quantification, which offers higher sensitivity and specificity. Tandem

mass spectrometry (MS/MS) is used to generate fragmentation patterns for structural

confirmation.[4]

Visualizations: Pathways and Workflows
Visual diagrams are provided below to illustrate a relevant metabolic pathway and a typical

analytical workflow for (-)-Catechin gallate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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